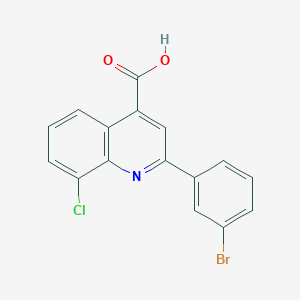
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C<sub>16</sub>H<sub>8</sub>BrClN<sub>2</sub>O<sub>2</sub> .
- It belongs to the class of quinoline derivatives and contains both bromine and chlorine substituents on the quinoline ring.
Synthesis Analysis
- The synthesis of this compound involves the introduction of bromine and chlorine atoms onto the quinoline ring. Specific synthetic methods would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at one end and bromine and chlorine substituents on the phenyl ring.
- The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of quinoline derivatives, including electrophilic aromatic substitution, nucleophilic addition, and oxidation.
- Specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : The temperature at which the solid compound transitions to a liquid state.
- Solubility : Whether it dissolves in water or other solvents.
- Stability : How it reacts under different conditions (e.g., heat, light, pH).
Safety And Hazards
- Avoid contact with skin and eyes .
- Avoid formation of dust and aerosols .
- Use non-sparking tools .
- Prevent fire caused by electrostatic discharge .
Direcciones Futuras
- Investigate its potential as a drug candidate or probe for specific biological targets.
- Explore modifications to enhance its selectivity or efficacy.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECLDDYEFWFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)


![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)


